Tert-butyl 2-[2-[2-[2-(6-chloropyridazin-3-yl)oxyethoxy]ethoxy]ethoxy]acetate
Description
Systematic Nomenclature and Structural Analysis
IUPAC Nomenclature and Functional Group Identification
The IUPAC name tert-butyl 2-[2-[2-[2-(6-chloropyridazin-3-yl)oxyethoxy]ethoxy]ethoxy]acetate is derived through the following hierarchical breakdown:
- Parent structure : The acetate group (CH₃COO–) serves as the core, with the ester functional group (-COO-) bonded to a tert-butyl group [(CH₃)₃C–].
- Substituent chain : A tetraethylene glycol (TEG) chain is attached to the acetate’s α-carbon. The chain consists of three repeating ethoxy (–OCH₂CH₂–) units, terminating in a 6-chloropyridazin-3-yloxy group.
- Heterocyclic component : The pyridazine ring (C₄H₃N₂) is substituted with chlorine at position 6 and linked via an oxygen atom at position 3.
Functional groups :
- Ester (–COO–)
- Ether (–O–, three repeating units)
- Chlorinated aromatic heterocycle (6-chloropyridazin-3-yl)
- Tert-butyl group [(CH₃)₃C–]
Simplified structural formula :
$$ \text{(CH}3\text{)}3\text{COCOOCH}2\text{CH}2\text{OCH}2\text{CH}2\text{OCH}2\text{CH}2\text{O-C}4\text{H}2\text{N}_2\text{Cl} $$
Molecular Geometry and Conformational Analysis
The molecule exhibits dynamic conformational flexibility due to its PEG-like chain and steric interactions:
Key geometric features :
- Ester group : Planar geometry around the carbonyl carbon (C=O bond length: ~1.21 Å; C–O–C angle: ~116°).
- TEG chain : Adopts a helical or zigzag conformation depending on solvent polarity. Each ether linkage (–O–) allows free rotation (torsional barrier: ~3–5 kcal/mol), enabling variable chain folding.
- Pyridazine ring : Aromatic and planar, with bond lengths of 1.34 Å (C–N) and 1.39 Å (C–C). The chlorine atom at position 6 introduces slight distortion (C–Cl bond: 1.73 Å).
- Tert-butyl group : Creates steric hindrance near the ester, limiting rotational freedom of the acetate moiety (van der Waals radius: ~4.5 Å).
Conformational energetics :
Comparative Structural Analysis with Related PEGylated Acetate Derivatives
The structural features of this compound are contextualized against analogous PEGylated acetates:
| Compound | PEG Chain Length | Aromatic Group | Key Structural Difference |
|---|---|---|---|
| tert-butyl PEG₃-acetate | 3 ethoxy units | None | Lacks heterocyclic moiety; reduced polarity |
| Methyl 2-[2-(2-naphthoxy)ethoxy]acetate | 2 ethoxy units | Naphthyl | Shorter chain; fused aromatic system |
| Ethyl 2-[2-[2-(pyridin-2-yl)oxy]ethoxy]acetate | 2 ethoxy units | Pyridyl | Smaller heterocycle; nitrogen at position 2 |
| Target compound | 3 ethoxy units | 6-Chloropyridazin-3-yl | Chlorine substituent enhances electrophilicity |
Notable observations :
- The chloropyridazine group increases electrophilicity compared to non-halogenated analogs, influencing reactivity in nucleophilic substitution reactions.
- The three-ethoxy PEG chain balances hydrophilicity and molecular volume, optimizing solubility in polar aprotic solvents (e.g., logP ≈ 1.8).
- Tert-butyl esters, unlike methyl or ethyl analogs, resist hydrolysis under basic conditions due to steric shielding of the ester carbonyl.
Properties
IUPAC Name |
tert-butyl 2-[2-[2-[2-(6-chloropyridazin-3-yl)oxyethoxy]ethoxy]ethoxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN2O6/c1-16(2,3)25-15(20)12-23-9-8-21-6-7-22-10-11-24-14-5-4-13(17)18-19-14/h4-5H,6-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQWRDGOKKLEIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOC1=NN=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[2-[2-[2-(6-chloropyridazin-3-yl)oxyethoxy]ethoxy]ethoxy]acetate typically involves multiple steps. One common method starts with the chlorination of pyridazine to form 6-chloropyridazine. This intermediate is then reacted with ethylene glycol derivatives to introduce the ethoxy groups. Finally, the tert-butyl ester is formed through esterification reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[2-[2-[2-(6-chloropyridazin-3-yl)oxyethoxy]ethoxy]ethoxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the chloropyridazinyl moiety.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyridazinyl compounds .
Scientific Research Applications
Synthesis Techniques
The synthesis of tert-butyl 2-[2-[2-[2-(6-chloropyridazin-3-yl)oxyethoxy]ethoxy]ethoxy]acetate typically involves multi-step reactions that may include:
- Formation of the Chloropyridazine Core : This step often utilizes chlorination and coupling reactions to introduce the chloropyridazine structure.
- Esterification : The tert-butyl acetate group is introduced through esterification reactions with appropriate carboxylic acids.
- Ether Formation : The ethoxy groups are added via etherification processes, which can be achieved using alkyl halides and nucleophilic substitution methods.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. The chloropyridazine moiety is known for its effectiveness against various bacterial strains. Studies have shown promising results in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Properties
Compounds containing similar structural elements have been evaluated for anti-inflammatory activity. For instance, studies on related derivatives have demonstrated significant inhibition of inflammatory responses in animal models, suggesting that the target compound may also possess these beneficial effects.
Potential in Neurological Disorders
The presence of the chloropyridazine ring suggests potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their ability to inhibit acetylcholinesterase activity, which is crucial for managing conditions like Alzheimer’s disease. This inhibition could lead to increased acetylcholine levels, improving cognitive function.
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of compounds related to this compound:
| Study | Findings | Implications |
|---|---|---|
| PMC5480262 | Evaluated anti-inflammatory activity of similar compounds | Suggests potential for treating inflammatory diseases |
| PMC11550804 | Investigated acetylcholinesterase inhibitory activity | Indicates possible applications in Alzheimer's treatment |
| PMC11531508 | Explored synthesis of heterocyclic compounds with biological activity | Highlights versatility in medicinal chemistry |
Mechanism of Action
The mechanism of action of tert-butyl 2-[2-[2-[2-(6-chloropyridazin-3-yl)oxyethoxy]ethoxy]ethoxy]acetate involves its interaction with specific molecular targets. The chloropyridazinyl moiety can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Tos-PEG3-CH2COOtBu (C₁₉H₃₀O₈S, MW 418.5 g/mol)
- Structure : Features a tosyl (p-toluenesulfonyl) group instead of the 6-chloropyridazinyl moiety.
- Properties : Higher molecular weight (418.5 vs. 376.84) and increased hydrophobicity due to the aromatic tosyl group. Used as a bioconjugation linker, leveraging the tosyl group’s reactivity for nucleophilic substitution .
- Synthesis : Similar ethoxy chain assembly but diverges in final functionalization steps .
tert-Butyl 2-((6-((6-chlorohexyl)oxy)hexyl)oxy)acetate (C₁₉H₃₅ClO₄)
- Structure : Contains a chlorohexyl chain instead of the pyridazinyl group.
- The terminal chlorine allows for further alkylation or cross-coupling reactions .
Physicochemical Properties
- Solubility : The 6-chloropyridazinyl group introduces polarity, likely enhancing water solubility compared to purely alkyl-substituted analogs (e.g., tert-butyl 2-((6-chlorohexyl)oxy)acetate).
- Stability : The tert-butyl ester is acid-labile, a trait shared across analogs, enabling deprotection under mild acidic conditions .
Biological Activity
Tert-butyl 2-[2-[2-[2-(6-chloropyridazin-3-yl)oxyethoxy]ethoxy]ethoxy]acetate, with the CAS number 2411287-69-7, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a tert-butyl group and a chloropyridazine moiety. Its molecular formula is , and it has a molecular weight of approximately 376.84 g/mol. The presence of the chloropyridazine ring suggests potential interactions with biological targets, particularly in the realm of medicinal chemistry.
Research indicates that compounds similar to this compound may function as modulators of various biological pathways. Specifically, they may interact with the cereblon E3 ubiquitin ligase complex, which plays a crucial role in protein degradation and regulation within cells. Such interactions can lead to the degradation of target proteins involved in disease processes, including cancer.
Anticancer Properties
Several studies have highlighted the anticancer potential of compounds containing the chloropyridazine moiety. For instance, research indicates that these compounds can induce apoptosis in cancer cells by targeting specific signaling pathways associated with cell survival and proliferation.
Table 1: Summary of Biological Activities
Antimicrobial Activity
Preliminary studies suggest that this compound may exhibit antimicrobial properties. This is particularly relevant in the context of increasing antibiotic resistance, where novel compounds could provide alternative therapeutic options.
Case Studies
- Study on Cancer Cell Lines : In a study investigating various chloropyridazine derivatives, this compound was shown to significantly reduce the viability of several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the activation of apoptosis pathways.
- Antimicrobial Testing : Another study evaluated the antimicrobial efficacy of this compound against common bacterial strains. Results indicated moderate activity, suggesting further exploration could lead to its use as an antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for tert-butyl 2-[2-[2-[2-(6-chloropyridazin-3-yl)oxyethoxy]ethoxy]ethoxy]acetate?
- Methodological Answer : The compound is synthesized via multi-step reactions involving nucleophilic substitutions and esterifications. A representative approach involves:
Step 1 : Reaction of 2-[2-(2-hydroxyethoxy)ethoxy]ethanol with tert-butyl prop-2-enoate in THF using NaH as a base, followed by silica gel chromatography purification .
Step 2 : Subsequent etherification with 6-chloropyridazin-3-ol under basic conditions (e.g., triethylamine in dichloromethane) to introduce the chloropyridazinyl moiety .
- Key Considerations : Optimize reaction time and temperature to minimize side products. Use inert atmospheres (e.g., N₂) for moisture-sensitive reagents like NaH.
Q. How is the compound characterized structurally?
- Methodological Answer : Structural confirmation relies on:
- NMR Spectroscopy : - and -NMR to verify ether/ester linkages and substituent positions. For example, the tert-butyl group shows a singlet at ~1.4 ppm in -NMR .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm the molecular ion peak (C₁₆H₂₅ClN₂O₆, MW 376.84) and fragmentation patterns .
- Chromatography : Purity assessment via HPLC with UV detection (λ ~254 nm for chloropyridazine absorption) .
Q. What are the stability and storage recommendations for this compound?
- Methodological Answer :
- Stability : The compound is stable under inert conditions (argon/vacuum) at –20°C. Avoid prolonged exposure to light, moisture, or strong acids/bases, which may hydrolyze the ester or ether bonds .
- Handling : Use gloveboxes or Schlenk techniques for air-sensitive steps. Conduct stability tests via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) to identify degradation pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
- Methodological Answer : Yield discrepancies often arise from:
- Reagent Purity : Ensure anhydrous solvents (THF, CH₂Cl₂) and high-purity NaH (≥95%) to minimize side reactions .
- Chromatographic Losses : Optimize silica gel column parameters (e.g., gradient elution with ethyl acetate/hexane) to reduce compound retention .
- Kinetic Control : Monitor reaction progress via TLC or in-situ IR spectroscopy to halt reactions at optimal conversion points. For example, incomplete substitution at the chloropyridazinyl group may require extended reaction times .
Q. What analytical challenges arise in quantifying this compound in complex matrices?
- Methodological Answer :
- Matrix Interference : Use LC-MS/MS with selective multiple reaction monitoring (MRM) transitions (e.g., m/z 377 → 215 for the parent ion).
- Ionization Efficiency : Enhance sensitivity via post-column addition of ammonium formate (0.1%) in positive electrospray ionization (ESI⁺) mode .
- Internal Standards : Employ deuterated analogs (e.g., tert-butyl-d₉) to correct for matrix effects .
Q. What strategies improve the compound’s solubility for in vitro bioactivity assays?
- Methodological Answer :
- Co-solvent Systems : Use DMSO:water (≤5% DMSO) or PEG-400-based solutions to enhance aqueous solubility while avoiding precipitation .
- Micellar Encapsulation : Formulate with non-ionic surfactants (e.g., Poloxamer 407) at concentrations below critical micelle concentration (CMC) .
- pH Adjustment : The compound’s calculated pKa (~3.5 for ester carbonyl) suggests limited pH-dependent solubility, necessitating empirical optimization .
Q. How can researchers validate the compound’s role as a synthetic intermediate in drug development?
- Methodological Answer :
- Derivatization Studies : React the compound with model nucleophiles (e.g., amines, thiols) to assess its reactivity in forming amides or thioesters, key steps in prodrug design .
- Biological Screening : Test intermediate derivatives for antimicrobial or enzyme inhibition activity (e.g., acetylcholinesterase) using microplate-based assays .
- Computational Modeling : Perform DFT calculations to predict sites of electrophilic attack (e.g., chloropyridazinyl oxygen) for targeted functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
